Product packaging for Magnesium formate(Cat. No.:CAS No. 557-39-1)

Magnesium formate

Cat. No.: B1197774
CAS No.: 557-39-1
M. Wt: 114.34 g/mol
InChI Key: GMDNUWQNDQDBNQ-UHFFFAOYSA-L
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Description

Magnesium Formate is the magnesium salt of formic acid with the formula Mg(HCOO)₂, commonly found in a dihydrate form (Mg(HCOO)₂·2H₂O) . It appears as colorless to white crystalline particles or a powder that is readily soluble in water, forming a nearly neutral solution, and is insoluble in ethanol and ether . The dihydrate loses its water of crystallization at approximately 100 °C, and the anhydrous form decomposes to magnesium oxide at around 500 °C . In research, this compound is a valuable additive in the development of advanced construction materials. Studies on CaO-activated fly ash systems show that this compound acts as a more effective strength enhancer compared to MgO, significantly improving early-age and long-term compressive strength . It functions by accelerating reaction kinetics and refining the microstructure, leading to a less porous material, without the durability concerns associated with chloride- or sulfate-containing additives . Furthermore, this compound serves as a precursor for synthesizing microporous Metal-Organic Frameworks (MOFs) . These magnesium-based MOFs are investigated for their potential in gas storage and separation technologies, particularly for hydrogen . The compound is also utilized in analytical chemistry and as a component in nutrient solutions for plant production research . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2MgO4 B1197774 Magnesium formate CAS No. 557-39-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;diformate
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InChI

InChI=1S/2CH2O2.Mg/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2
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InChI Key

GMDNUWQNDQDBNQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

64-18-6 (Parent)
Record name Magnesium formate
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DSSTOX Substance ID

DTXSID3060320
Record name Magnesium formate
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Molecular Weight

114.34 g/mol
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Physical Description

Colorless crystalline solid; [Sigma-Aldrich MSDS]
Record name Magnesium formate
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CAS No.

557-39-1
Record name Magnesium formate
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Record name Formic acid, magnesium salt (2:1)
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Record name Magnesium formate
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Record name Magnesium diformate
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Record name MAGNESIUM FORMATE
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Properties of Magnesium Formate

Magnesium formate (B1220265) exhibits several key physical and chemical properties. The anhydrous form has a molecular weight of 114.34 g/mol , while the dihydrate form has a molecular weight of approximately 150.37 g/mol nih.govamericanelements.comsmolecule.com. It is soluble in water, with solubility increasing with temperature (e.g., 14.4 g/100g at 20 °C and 20.5 g/100g at 80 °C) wikipedia.org. The dihydrate dehydrates at 105 °C to form the anhydrate, and the anhydrate subsequently decomposes at 500 °C to produce magnesium oxide wikipedia.org.

Table 1: Key

PropertyValue (Anhydrous)Value (Dihydrate)Source
Chemical FormulaMg(HCOO)Mg(HCOO) wikipedia.orgsigmaaldrich.com
Molecular Weight114.34 g/mol 150.37 g/mol americanelements.comsigmaaldrich.com
AppearanceColorless to white crystalline powder/solidColorless crystalline powder / White powder nih.govnih.govamericanelements.combiofuranchem.com
Melting Point100 °C (theoretical)N/A americanelements.com
Decomposition Temp.500 °C (to MgO)105 °C (dehydrates to anhydrate) wikipedia.org
Solubility in Water14.4 g/100g at 20 °C, 20.5 g/100g at 80 °CSoluble wikipedia.orgnih.gov
Density (bulk)0.3-0.4 g/cm (theoretical)N/A americanelements.com

Synthesis of Magnesium Formate

Magnesium formate (B1220265) can be prepared by reacting magnesium oxide (MgO) with formic acid (HCOOH) wikipedia.org. For instance, a solvent-free synthesis method involves the solid-vapor reaction of magnesium oxide and formic acid, sometimes requiring a structure-directing agent acs.org. Another facile method for synthesizing small-size magnesium formate Metal-Organic Frameworks (Mg-MOF) involves linker-free incubation in the presence of Mg(CHCOO) and dimethylformamide, where formic acid is formed in situ as a ligand researchgate.net.

Applications of Magnesium Formate

Magnesium formate (B1220265) finds diverse applications across various fields:

Organic Syntheses: It can be used as a reagent in various organic synthesis processes wikipedia.orgsmolecule.com.

Metal-Organic Frameworks (MOFs): Magnesium formate has been used to create microporous three-dimensional structures known as MOFs, which have potential for gas storage (e.g., hydrogen and CO) and separation americanelements.combiofuranchem.comgoogle.com. Ultramicroporous α-magnesium formate (α-MgFm) has been synthesized for such applications acs.org.

De-icing and Anti-icing Agent: It serves as an environmentally friendly alternative to more hazardous de-icing chemicals for airport runways and roads hiyka.com.

Catalysis: this compound acts as an effective catalyst and co-catalyst in organic synthesis, enhancing reaction rates and selectivity hiyka.com.

Agriculture: It is utilized as a magnesium source in fertilizers to promote plant growth and soil health smolecule.combiofuranchem.comhiyka.com.

Analytical Chemistry: this compound dihydrate has been employed in developing multiresidue methods for determining pesticides in fruits and vegetables, and for the simultaneous determination of tropane (B1204802) alkaloids and glycoalkaloids in grains and seeds smolecule.comsigmaaldrich.comchemicalbook.comncats.io.

Biomolecule Precipitant: It is particularly important in protein crystallization biofuranchem.com.

Cosmetics: Used as a bulking agent or viscosity regulator biofuranchem.com.

Polyester Film: Acts as an antistatic modulator biofuranchem.com.

pH Regulator: Can be used to regulate pH in various systems biofuranchem.com.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are widely employed to investigate the electronic structure, bonding characteristics, and reaction mechanisms involving magnesium formate (B1220265). This method provides a quantum mechanical understanding of the material's intrinsic properties.

DFT studies have been instrumental in elucidating the electronic structure and bonding within magnesium formate and its complexes. For instance, calculations on Mg²⁺ complexes with formate, water, methanol, and formamide (B127407) have shown that the Mg²⁺ ion can accommodate a maximum of three negatively charged formate ions acs.org. The calculations, often performed using methods like B3LYP/6-31+G*, help evaluate incremental binding energies, enthalpies, entropies, and free energies of these reactions acs.org.

The bonding interactions within transition metal formyl complexes stabilized by magnesium have also been investigated using DFT, employing methods like Natural Bonding Orbital (NBO) and Extended Transition State-Natural Orbital Chemical Valence (ETS-NOCV) analyses. These studies suggest that the formyl ligand can exhibit significant oxycarbene-character when chelated with a transition metal and magnesium center, influencing C-C bond formation mechanisms nih.gov. For example, in the context of ethenediolate formation, DFT calculations support a stepwise process involving the reduction of a metal formyl to an oxymethylene intermediate, followed by CO insertion and a 1,2-hydride shift nih.gov.

DFT is a powerful tool for modeling adsorption and dissociation mechanisms of various molecules on surfaces, including those involving this compound or magnesium oxide surfaces where formate species can be formed or interact. Studies on magnesium oxide nanosurfaces, for example, have investigated the adsorption and dissociation of carbonyl compounds like formaldehyde, acetaldehyde, and acetone (B3395972) nih.gov. These investigations revealed that strongly chemisorbed species, such as carboxylate-like structures, are initially formed nih.gov. Subsequent heterolytic cleavage of an aldehyde C-H bond can lead to the formation of formate ions, involving a surface oxide ion and a hydride ion adsorbed over the magnesium dication [(MgH⁺)(HCOO⁻)] nih.gov.

In the context of CO₂ adsorption on magnesium oxide surfaces, DFT studies have specified the structure of adsorbed CO₂ species and the nature of Lewis acido-basic interactions. These calculations help understand the stability of carbonates as a function of temperature and identify the most active sites for CO₂ interaction acs.org. Furthermore, DFT calculations have been used to investigate CO₂ methanation mechanisms on Ni/MgO catalysts, where the formate pathway (CO₂ C-terminal hydrogenation to HCOO* species) is one of the considered reaction routes sci-hub.se. The adsorption and activation of CO₂ and H₂ are crucial initial steps, and DFT helps elucidate the roles of Ni and MgO in these processes, including strong metal-support interactions sci-hub.se.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are essential for understanding the time-dependent behavior of atoms and molecules, providing insights into dynamics, diffusion, and adsorption processes within materials like this compound MOFs.

MD simulations have been extensively used to study the dynamics of guest molecules within the framework structures of this compound MOFs. For instance, in the intriguing α-magnesium formate (α-Mg₃(HCOO)₆) MOF, MD simulations combined with solid-state NMR spectroscopy have uncovered detailed information regarding CO₂ adsorption rsc.orgresearchgate.net. These studies suggest that guest CO₂ molecules undergo a combined localized rotational wobbling and non-localized twofold jumping between adsorption sites, even at elevated temperatures where motion might be restricted rsc.orgresearchgate.net. The mechanism behind CO₂ adsorption in this MOF involves a distant interaction between the hydrogen atom of the formate linker and a guest CO₂ oxygen atom, typically around 3.2 Å apart rsc.orgresearchgate.net.

MD simulations also contribute to understanding thermal disorder in MOFs. For hybrid formate perovskites, a combination of ab initio lattice dynamics and molecular dynamics is used to investigate finite-temperature behavior and quantify atomic displacements from equilibrium positions. This helps in understanding how dynamics affect properties like bandgap and polarization acs.org.

MD simulations are crucial for predicting adsorption sites and mechanisms of various gases within this compound frameworks. For α-Mg₃(HCOO)₆, MD simulations, alongside SSNMR experiments, have accurately located CO₂ adsorption sites rsc.orgresearchgate.net. These simulations can also illustrate the impact of defects on gas adsorption. For example, in defective Mg-MOF-74 (which can contain formate defects), MD simulations have shown that CO₂ uptake can be suppressed compared to ideal MOFs, and they help visualize the localization density of adsorbed CO₂ at different sites nih.gov.

MD simulations can also be used to study the adsorption of other molecules, such as phthalate (B1215562) esters on clay surfaces, where isomorphic substitutions of Al³⁺ by Mg²⁺ can influence adsorption behavior, demonstrating the versatility of MD in understanding interactions in magnesium-containing systems acs.org.

Monte Carlo Simulations for Adsorption Isotherm Prediction

Monte Carlo (MC) simulations, particularly Grand Canonical Monte Carlo (GCMC) simulations, are widely used for predicting adsorption isotherms in porous materials like this compound MOFs.

GCMC simulations are a standard technique to compute adsorption isotherms by modeling the adsorbent and adsorbate structures and their force fields amazonaws.com. For this compound, GCMC simulations have been employed to predict hydrogen uptake and identify adsorption sites. For instance, in the polymeric this compound {H[Mg(HCOO)₃]⊃NHMe₂}∞, GCMC simulations revealed that at low H₂ loadings, the most populated site is the center of the cubic cavities, while at higher pressures, more localized positions emerge due to reduced freedom of movement acs.orgnih.gov. No specific low-energy site was found, indicating that H₂ molecule positions are primarily dependent on packing effects acs.orgnih.gov.

GCMC simulations have also been used to calculate theoretical gas adsorption isotherms for different polymorphs of this compound, such as γ-formate and α-formate, often employing periodic boundary conditions to simulate extended crystal lattices amazonaws.com. These simulations are crucial for understanding the storage capacity of different gases at various temperatures, which is strongly dependent on the interactions between the MOF framework and gas molecules amazonaws.com. Low adsorption energies (e.g., lower than -10 KJ/mol) typically indicate weak physisorption, while higher energies suggest stronger interactions or chemisorption amazonaws.com. GCMC simulations, sometimes combined with ab initio Hartree-Fock (HF) and Møller-Plesset (MP2) methods, are used to predict initial positions of guest molecules and their related adsorption energies, providing valuable information about gas intake rsc.org.

For example, calculated hydrogen, carbon monoxide, and oxygen adsorption isotherms for Mg-formate have been compared with experimental data, demonstrating the utility of GCMC in validating theoretical predictions against empirical observations researchgate.net. The method is also used for fast screening of selectivity performance in porous solids, minimizing the experimental effort for multicomponent physisorption researchgate.net.

This compound: A Comprehensive Review of its Properties and Computational Investigations

This compound, an inorganic compound with the chemical formula Mg(HCOO), is the magnesium salt of formic acid. It exists as a colorless to white crystalline solid and can also be found in its dihydrate form, Mg(HCOO) wikipedia.orgnih.govnih.gov. This compound is composed of a magnesium cation (Mg) and formate anions (HCOO) wikipedia.org.

Advanced Material Applications and Functional Research

Magnesium Formate-Based Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials formed by the coordination of metal ions or clusters with organic ligands. This compound-based MOFs leverage the lightweight nature of magnesium and the versatile coordination of formate (B1220265) ligands to create robust, porous structures with tailored functionalities.

The design and synthesis of porous this compound-based MOFs involve the careful selection of metal precursors, organic linkers, and synthesis conditions to control the resulting framework's architecture, porosity, and stability rsc.org. A common approach for synthesizing this compound MOFs, such as α-[Mg₃(O₂CH)₆], involves the reaction of magnesium nitrate (B79036) (e.g., Mg(NO₃)₂·6H₂O) with formic acid or other organic linkers in suitable solvents like N,N-dimethylformamide (DMF) at elevated temperatures, often through solvothermal methods acs.orgacs.orgmdpi.comroyalsocietypublishing.organalis.com.mynih.gov. This process can lead to the formation of a diamondoid lattice where solvent molecules, like DMF, initially occupy the channels and can be subsequently removed to yield a highly porous, guest-free material acs.orgnih.gov.

Beyond solvothermal synthesis, other methods employed include sonochemical, mechanochemical, microwave-assisted, and direct precipitation techniques mdpi.comlucp.net. For instance, nanoscale Mg-MOF-74 can be prepared rapidly using ultrasonic chemistry, with triethylamine (B128534) acting as a deprotonation agent mdpi.com. The morphology and particle size of these MOFs can be precisely controlled; for example, the introduction of sodium acetate (B1210297) during synthesis can transform the crystal morphology from cauliflower-type to rod-like particles, reducing their size from microns to nanometers mdpi.com. A facile, linker-free incubation method involving Mg(CH₃COO)₂·4H₂O and DMF has also been reported for the fast synthesis of small-sized this compound MOFs (~18 nm), where formic acid is generated in situ to serve as the ligand researchgate.netresearchgate.net. The choice of metal ions, organic ligands, solvents, and reaction parameters profoundly impacts the final structural properties and potential applications of the MOF rsc.organalis.com.mylucp.net.

This compound MOFs are characterized by their permanent porosity, which is crucial for their gas sorption capabilities acs.orgnih.gov. Their tunable pore sizes and strong interactions with specific gas molecules make them highly effective for various gas adsorption and separation applications.

This compound-based MOFs, particularly Mg-MOF-74, are recognized for their exceptional capacity for carbon dioxide (CO₂) adsorption, especially at low partial pressures, making them highly relevant for flue gas applications nih.govpnas.orgresearchgate.net. This high performance is largely attributed to the ionic character of the Mg-O bond and the strong interaction between CO₂ molecules and the open metal sites within the MOF structure nih.govpnas.org.

Research has demonstrated that Mg-MOF-74 can achieve a dynamic CO₂ capacity of 8.9 wt.%, corresponding to 0.44 molecules of CO₂ per magnesium ion. This value is among the highest reported for MOFs and is comparable to leading zeolites pnas.org. Furthermore, Mg-MOF-74 exhibits facile CO₂ release at relatively low temperatures (e.g., 80 °C), indicating excellent regeneration properties, which is vital for energy-efficient capture processes pnas.org.

Modifications, such as amine functionalization, can further enhance CO₂ adsorption. For example, amino-modified Mg-MOF-74 has shown a saturated CO₂ adsorption capacity of 3.9 mmol/g and a dynamic adsorption capacity of 1.27 mmol/g eeer.org. Another magnesium-based MOF, derived from H₂DHBQ, demonstrated a CO₂ uptake capacity of 3.02 mmol/g at 293 K and 1 bar diva-portal.org. The α-[Mg₃(O₂CH)₆] framework itself has a reported CO₂ uptake of 2.2 mmol g⁻¹ at 298 K researchgate.net. Studies on the α-Mg formate MOF reveal that CO₂ adsorption involves a combination of localized rotational wobbling and non-localized twofold jumping between adsorption sites, with a key interaction occurring between the hydrogen atom of the MOF's formate linker and an oxygen atom of the guest CO₂ molecule, approximately 3.2 Å apart rsc.org.

Table 1: CO₂ Adsorption Capacities of this compound-Based MOFs

MOF Type / ModificationTemperature (K)Pressure (bar)CO₂ Adsorption CapacityNotesSource
Mg-MOF-74Ambient20% CO₂ in CH₄8.9 wt.% (dynamic)Facile release at 80 °C pnas.org
H₂DHBQ-Mg MOF29313.02 mmol/gReusable diva-portal.org
α-[Mg₃(O₂CH)₆]298-2.2 mmol/gUltramicroporous researchgate.net
Amino-modified Mg-MOF-74--3.9 mmol/g (saturated)1.27 mmol/g (dynamic) eeer.org
Mg-MOF-74(S)298-350 mg/gSonochemically prepared researchgate.net

This compound MOFs exhibit permanent porosity, which is essential for hydrogen (H₂) sorption acs.orgnih.gov. The ability of these materials to store hydrogen is a critical area of research for energy applications.

The α-[Mg₃(O₂CH)₆] framework has demonstrated a hydrogen uptake of 1.2 wt.% at 77 K, which has been noted as the highest among various reported magnesium formates researchgate.net. Research into defective Mg-MOF-74 (de-MgMOF), prepared by mild annealing, has shown promising results for hydrogen storage at above-ambient temperatures. When assisted by a Pt catalyst, de-MgMOF achieved a reversible hydrogen storage capacity of 2.55 wt.% at 160 °C and 81 bar researchgate.net. This enhanced capacity is attributed to the MgO₅ knots around linker vacancies in de-MgMOF, which can adsorb significant amounts of both dissociated and non-dissociated hydrogen researchgate.net.

While MOFs generally offer high hydrogen storage capacities (up to 4.5–7.5 wt.%) at cryogenic temperatures (77 K) and high pressures, their capacity typically decreases significantly to less than 1 wt.% at room temperature due to the low interaction energy (4–8 kJ/mol) between hydrogen and the MOF framework aip.org. However, hybrid systems show potential. For instance, a theoretical study on Mg nanoparticle-inserted Mg-MOF-74 (Mg NP@Mg-MOF-74) estimated a considerable theoretical hydrogen storage capacity of 3.98 wt.% aip.org. Furthermore, Mg embedded MOF (Mg@SNU-90′) demonstrated a theoretical hydrogen uptake capacity of 7.5 wt.% from the Mg component within the composite at 473 K and 30 bar, indicating near-full utilization of Mg nanocrystals frontiersin.org.

Table 2: H₂ Adsorption Capacities of this compound-Based MOFs

MOF Type / ModificationTemperature (K)Pressure (bar)H₂ Adsorption CapacityNotesSource
α-[Mg₃(O₂CH)₆]77-1.2 wt.%Highest among reported Mg formates researchgate.net
de-MgMOF (Pt-assisted)433 (160 °C)812.55 wt.% (reversible)Highly defective framework researchgate.net
Mg@SNU-90′ (Mg component)473307.5 wt.% (theoretical)Mg embedded MOF frontiersin.org
Mg NP@Mg-MOF-74 (theoretical)--3.98 wt.%Mg nanoparticle-inserted hybrid system aip.org

This compound MOFs also exhibit promising adsorption and separation properties for a range of other gases:

Methane (B114726) (CH₄) : The α-Mg-formate MOF demonstrates good performance in separating methane from nitrogen or hydrogen, with a higher methane adsorption capacity compared to traditional zeolites researchgate.net. Mg-MOF-74 shows high selectivity for CO₂ over CH₄ pnas.orgworktribe.com. Some MOFs have been reported to exhibit methane storage capabilities exceeding 170 cm³ (STP) per cm³ of adsorbent material mdpi.com.

Nitrogen (N₂) : The α-[Mg₃(O₂CH)₆] framework displays high selectivity for CO₂ over N₂ (selectivity of 23) and for CH₄ over N₂ (selectivity of 5.2) researchgate.net.

Ammonia (B1221849) (NH₃) : The α-[Mg₃(O₂CH)₆] MOF is stable in the presence of ammonia and shows a reversible uptake of 5.4 mmol g⁻¹ at 298 K researchgate.net. Mg-MOF-74 maintains significant capacity for ammonia even under humid conditions, outperforming activated carbon and 13X zeolite in this regard berkeley.edu.

Phosphine (B1218219) (PH₃) : The inexpensive metal-organic framework α-[Mg(O₂CH)₂] (this compound) can adsorb up to 10 wt.% of phosphine (PH₃) researchgate.net. This PH₃-loaded material, PH₃@α-[Mg(O₂CH)₂], becomes non-pyrophoric and recoverable, allowing for brief handling in air and thus minimizing hazards associated with phosphine handling and transport researchgate.net. Furthermore, α-[Mg(O₂CH)₂] is effective in purifying PH₃ from H₂ (which passes through the MOF channels without adsorption) and diphosphane (B1201432) (P₂H₄), which is strongly adsorbed and trapped within the MOF for extended periods researchgate.net. The presence of open-metal coordination sites significantly enhances phosphine adsorption in these MOFs researchgate.net.

Table 3: Adsorption of Other Gases by this compound-Based MOFs

MOF Type / GasTemperature (K)Adsorption Capacity / SelectivityNotesSource
α-[Mg₃(O₂CH)₆] (NH₃)2985.4 mmol/g (reversible uptake)Ammonia stable researchgate.net
Mg-MOF-74 (NH₃)-6x capacity of BPL activated carbon, 7x capacity of 13X zeolite (humid conditions)Retains significant capacity in humid environments berkeley.edu
α-[Mg(O₂CH)₂] (PH₃)-Up to 10 wt.%Non-pyrophoric, recoverable PH₃-loaded material; purifies PH₃ from H₂ and P₂H₄ researchgate.net
α-[Mg₃(O₂CH)₆] (CO₂/N₂)298CO₂/N₂ selectivity: 23Ultramicroporous researchgate.net
α-[Mg₃(O₂CH)₆] (CH₄/N₂)298CH₄/N₂ selectivity: 5.2Ultramicroporous researchgate.net

The inherent porosity and structural flexibility of this compound-based MOFs make them highly attractive for host-guest chemistry and guest exchange studies. These investigations explore how the MOF framework, acting as a host, interacts with and accommodates various guest molecules within its pores.

The α-[Mg₃(O₂CH)₆] framework, for instance, demonstrates permanent porosity and a notable ability to uptake a diverse range of small molecules upon soaking acs.orgnih.gov. Single-crystal X-ray diffraction (XRD) studies have been instrumental in characterizing various inclusion compounds formed by this MOF, such as [Mg₃(O₂CH)₆⊃THF], [Mg₃(O₂CH)₆⊃Et₂O], [Mg₃(O₂CH)₆⊃Me₂CO], [Mg₃(O₂CH)₆⊃C₆H₆], [Mg₃(O₂CH)₆⊃EtOH], and [Mg₃(O₂CH)₆⊃MeOH] acs.orgnih.gov. Analyses of the metrical parameters of these inclusion compounds indicate that the MOF framework possesses the remarkable ability to either contract or expand, adapting its structure based on the specific nature of the guest molecule present acs.orgnih.gov.

Further studies have utilized techniques like ¹H NMR spectroscopy to examine the uptake of small organic molecules into the pores of α-Mg₃(O₂CH)₆. These experiments have successfully demonstrated the principle of size exclusion, where the MOF selectively adsorbs or excludes guest molecules based on their molecular structure and the precise pore size of the framework acs.orgresearchgate.net. Guest exchange studies are typically conducted by soaking the MOF in pure solvents or in stoichiometric mixtures of different solvents to observe the competitive uptake and release of various guest species acs.org.

Thermal Behavior and Decomposition Mechanisms

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a primary technique employed to investigate the thermal stability and decomposition pathways of magnesium formate (B1220265) by measuring the change in mass of a sample as a function of temperature or time.

The thermal decomposition of magnesium formate dihydrate typically proceeds through multiple stages. The initial step involves the dehydration of the compound. Upon heating, this compound dihydrate loses its two molecules of crystalline water at approximately 105 °C, converting into anhydrous this compound. smolecule.comwikipedia.org

The final solid product remaining after the complete thermal decomposition of this compound is magnesium oxide (MgO). smolecule.comwikipedia.org During the various decomposition stages, several gaseous products are evolved. The primary gaseous products identified include carbon dioxide (CO2) and carbon monoxide (CO). smolecule.comscbt.commdpi.com As mentioned, the initial decomposition step for the dihydrate involves the release of water (H2O) due to dehydration. smolecule.come-journals.in Depending on the specific conditions and the nature of the this compound compound (e.g., supported or complex formates), other gaseous species such as formic acid (HCOOH), methane (B114726) (CH4), and hydrogen (H2) may also be produced. researchgate.netmdpi.com

Table 1: Typical Decomposition Products and Associated Temperatures for this compound

Temperature Range (°C)ProcessMajor Gaseous ProductsSolid Products
~105DehydrationH2O smolecule.come-journals.inAnhydrous this compound smolecule.comwikipedia.org
>105 (Further heating)Decomposition (multiple stages) researchgate.nete-journals.inCO2 smolecule.comscbt.commdpi.com, CO scbt.commdpi.comMagnesium Oxide (MgO) smolecule.comwikipedia.org
(Specific conditions/compounds)DecompositionHCOOH mdpi.com, CH4 researchgate.net, H2 researchgate.net

The thermal decomposition behavior of this compound is notably influenced by the surrounding atmosphere and the presence of supporting materials. For instance, the presence of air can alter the energetic profile of the decomposition, causing an endothermic event observed at 430°C to become exothermic. researchgate.net While specific detailed studies on the influence of atmosphere solely on this compound are limited, broader research on metal formates suggests that the atmospheric composition can significantly affect the ratio of decomposition products. rsc.org

The nature of supporting materials also plays a critical role in dictating the decomposition pathways of supported this compound. For example, when this compound is supported on HZSM-5 zeolite, the zeolite can act as a dehydration catalyst, leading to the production of carbon monoxide (CO) and water (H2O) at lower temperatures. Modification of the zeolite with phosphorus can partially inhibit the methanation reaction. On activated carbon (AC), strong adsorption of carbon dioxide (CO2) can result in a distinct shoulder peak for CO2 at higher temperatures. In the case of decomposition on aluminum oxide (Al2O3), the dehydrogenation of the formate ion (HCO2-) occurs on the surface of the Al2O3. Furthermore, when this compound decomposes on magnesium oxide (MgO), the initial carbon dioxide (CO2) peak is attributed to the reaction of surface Mg2+ ions with formate ions dissociated from this compound. researchgate.net

Differential Scanning Calorimetry (DSC) Investigations

Differential Scanning Calorimetry (DSC) is a complementary thermoanalytical technique that measures the heat flow associated with thermal transitions and reactions in a material as a function of temperature. DSC investigations of this compound dihydrate provide valuable information on phase changes and the energy involved in decomposition. An endothermic event, indicative of a phase change, has been observed at 265°C for this compound. researchgate.net Consistent with TGA findings, DSC studies also show that an endotherm at 430°C can shift to an exotherm in the presence of air, further emphasizing the impact of the atmosphere on the decomposition process. researchgate.net The influence of the sample holder and varying atmospheres on DSC analysis has also been a subject of investigation. researchgate.net For related compounds, such as perovskite-like imidazolium (B1220033) this compound, DSC measurements have identified a structural phase transition at 451 K (approximately 178 °C) upon heating and 448 K (approximately 175 °C) upon cooling. rsc.org

Coupled Thermal Analysis Techniques (TGA-FTIR, TGA-Mass Spectrometry)

Coupled thermal analysis techniques, such as Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR) and Thermogravimetric Analysis-Mass Spectrometry (TGA-MS), offer a powerful approach to simultaneously monitor mass changes and identify the gaseous products evolved during thermal decomposition. These integrated techniques provide a more comprehensive understanding of complex decomposition mechanisms.

Simultaneous DTA/mass spectrometry has been effectively utilized to study the thermal decomposition of this compound dihydrate, enabling the identification of specific evolved gases at different stages of decomposition. researchgate.net TGA coupled with FTIR has been successfully employed to analyze the exhaust gases, specifically confirming the release of water (H2O) and carbon dioxide (CO2) during the decomposition process. mdpi.comresearchgate.net Additionally, TGA-MS has found application in studies involving α-magnesium formate, where it is used to monitor the release of templating agents, such as dimethylformamide (DMF), during material activation. This helps in determining appropriate temperatures for pore evacuation, which is crucial for material processing. kuleuven.be The synergy of these techniques allows for a detailed characterization of the multi-stage decomposition pathways and the precise identification of the volatile species released.

Coordination Chemistry and Complex Formation

Bridging Modes and Coordination Flexibility of Formate (B1220265) Ligands

The formate ligand (HCOO⁻) is the simplest carboxylate and acts as a monoanionic ligand. nih.gov Its coordination to metal centers is characterized by significant flexibility, allowing it to adopt various binding modes. In the context of magnesium formate, the formate ligand can function as a monodentate or a bidentate ligand. nih.gov This flexibility is crucial in the formation of diverse structural architectures.

In the well-characterized this compound dihydrate (Mg(HCOO)₂·2H₂O), the formate ligand demonstrates its bridging capability. nih.govresearchgate.net The magnesium ion is typically found in an octahedral coordination environment. nih.govunito.it In this structure, the coordination sphere of the magnesium ion is completed by oxygen atoms from both the formate ligands and water molecules. Specifically, in magnesium bis-formate dihydrate, the formate ligand acts as a monodentate ligand, but also bridges to adjacent magnesium ions, with the remaining coordination sites on the magnesium being occupied by water molecules and oxygen atoms from neighboring formate ligands. nih.gov

The formate ion's ability to bridge metal centers is a key factor in the formation of extended structures. Different coordination octahedra are linked together by formate ions, where each formate ion participates in the coordination of two magnesium ions. researchgate.net This bridging leads to the formation of polymeric chains or more complex three-dimensional networks. The coordination modes of the formate ligand in various this compound structures are summarized in the table below.

Compound/FrameworkFormate Coordination Mode(s)Reference
This compound dihydrateMonodentate, Bridging nih.govresearchgate.net
γ-[Mg₃(O₂CH)₆]Bridging (μ¹ and μ² oxygen binding) acs.org
[(Fmd)Mg(HCOO)₃]∞ & [(Gua)Mg(HCOO)₃]∞Bridging unito.it

Formation of Polymeric Coordination Compounds and Networks

The bridging capability of the formate ligand is fundamental to the formation of a wide array of polymeric coordination compounds and networks involving magnesium. These structures can range from one-dimensional chains to complex three-dimensional metal-organic frameworks (MOFs). The specific architecture is often influenced by synthetic conditions such as temperature, solvent, and the presence of templating agents. unito.itacs.orgscispace.com

Several distinct this compound frameworks have been identified, each with a unique topology and crystal structure. These include naturally occurring minerals and synthetically produced MOFs. For example, dashkovaite is a mineral form of this compound. researchgate.net Synthetic approaches have yielded various polymorphs and templated structures. The solvothermal reaction of magnesium(II) salts with formic acid can produce different polymeric magnesium formates depending on the solvent composition. acs.orgscispace.com For instance, anhydrous phases and dihydrate forms with different crystal structures have been reported. acs.orgscispace.com

The formation of these networks often involves magnesium ions in an octahedral coordination environment, linked by bridging formate ligands to create a stable three-dimensional scaffold. unito.it In some cases, these frameworks can be anionic, with charge balance achieved by the incorporation of cations within the cavities of the network. researchgate.net These guest cations can also influence the final structure through interactions such as hydrogen bonding with the formate framework. unito.it

A selection of polymeric this compound structures and their crystallographic data is presented below.

Framework Name/FormulaCrystal SystemSpace GroupTopologyReference
DashkovaiteOrthorhombicPbca- researchgate.net
Basosiv M050TrigonalR-3ccrs researchgate.net
[(CH₃CH₂)NH₃][Mg(HCOO)₃]--pcu researchgate.net
[NH₄][Mg(HCOO)₃]--acs researchgate.net
γ-[Mg₃(O₂CH)₆]OrthorhombicPbcn- acs.org
[(Fmd)Mg(HCOO)₃]∞OrthorhombicPnna- unito.it
[(Gua)Mg(HCOO)₃]∞OrthorhombicPnna- unito.it
Mg(HCOO)₂·2H₂OOrthorhombicPbca- acs.orgscispace.com

Mixed-Metal Formate Systems and Cation Distribution Studies

The principles of coordination chemistry that govern the formation of this compound frameworks can be extended to include other metal cations, leading to the development of mixed-metal formate systems. The synthesis of these materials involves the incorporation of two or more different metal ions into the same crystal lattice. The distribution of these cations within the framework is a critical area of study, as it can significantly influence the material's properties.

In mixed-metal metal-organic frameworks (MOFs), it is often assumed that the different metal cations will react similarly with the organic linkers. nih.gov However, competing reactions can occur, potentially leading to segregation of the metal cations into different crystalline phases or the formation of domains with varying metal compositions within a single crystal. nih.gov The synthesis of multi-metal MOFs is typically achieved through a one-pot reaction where the chosen metal salts are combined with the organic linker. acs.org

Studies on mixed formates, such as those involving copper and magnesium, have provided insights into cation distribution. In mixed CuₓM₁₋ₓ(HCOO)₂(H₂O)₁.₃₃ (where M = Mg), the cationic sites are occupied by a mixture of the divalent cations. researchgate.net Infrared spectroscopy has been used to deduce the cation distribution in such mixed formates, revealing that in the Mg(HCOO)₂·2H₂O host lattice, included Cu²⁺ ions preferentially occupy the M(1) sites, which are coordinated by six formate oxygen atoms. researchgate.net This preferential site occupancy highlights that the distribution of cations is not always random and can be influenced by the specific coordination environment of each metal site.

Interactions with Bio-Relevant Ligands and Complex Stability

Magnesium is a biologically vital element, and understanding its coordination with bio-relevant ligands is of great importance. nih.gov While this article focuses on this compound, its interactions with other biologically significant molecules provide a broader context for its coordination behavior. Hexamethylenetetramine (hmta) can serve as a model ligand for many bioactive molecules like amino acids and proteins due to its unshielded nitrogen atoms. mdpi.com In the presence of hmta and carboxylate anions, magnesium often forms discrete hexaaquamagnesium coordination entities, [Mg(H₂O)₆]²⁺, where the hmta and carboxylate anions are part of the larger supramolecular structure through hydrogen bonding rather than direct coordination to the magnesium ion. mdpi.com

The interaction of magnesium with amino acids, the building blocks of proteins, has also been studied. With glycine (B1666218), at a 1:1 stoichiometry, the glycine coordinates as a bidentate ligand, forming a stable five-membered ring structure, with the remaining coordination sites on the octahedral magnesium being occupied by water molecules. nih.gov Similarly, peptides can interact with magnesium ions, which can enhance the rheological properties of peptide-based materials. nih.gov

The stability of these complexes is a key thermodynamic parameter. Stability constants for the formation of 1:1 complexes between magnesium and various carboxylate anions have been measured, and the stability generally follows the basicity of the anion. cdnsciencepub.com Spectrophotometry has been used to determine the thermodynamic stability constants of coordination compounds between magnesium(II) and various amino acids. ejournal.by The stability of magnesium complexes with bio-relevant ligands is often lower than that of transition metal complexes, but is crucial for their biological function.

A summary of stability constants (log K) for magnesium with some bio-relevant ligands is provided below.

LigandLog K₁ConditionsReference
Glycinate3.4425 °C, 0.1 M KCl iupac.org
Aspartate2.8225 °C, 0.1 M KNO₃ iupac.org
Glutamate2.7225 °C, 0.1 M KNO₃ iupac.org
EDTA8.8325 °C, I=0.1 M researchgate.net
EGTA5.2925 °C, I=0.1 M researchgate.net

Q & A

Q. What is the optimal method for synthesizing magnesium formate from formic acid, and how can reaction efficiency be quantified?

this compound is synthesized via neutralization of formic acid with magnesium hydroxide or carbonate. The reaction is: Mg(OH)2+2HCOOHMg(HCOO)22H2O+H2O\text{Mg(OH)}_2 + 2\text{HCOOH} \rightarrow \text{Mg(HCOO)}_2 \cdot 2\text{H}_2\text{O} + \text{H}_2\text{O} Methodological considerations include:

  • Maintaining a molar ratio of 1:2 (Mg:formic acid) to avoid byproducts.
  • Temperature control (25–40°C) to prevent decomposition of formic acid.
  • Quantifying yield via gravimetric analysis or titration .

Q. How does the solubility of this compound vary in non-aqueous solvents, and what factors influence this behavior?

this compound exhibits variable solubility depending on solvent polarity and temperature. Key findings include:

  • High solubility in polar solvents like water and methanol due to ionic interactions.
  • Low solubility in non-polar solvents (e.g., hexane). A comparative solubility table in mixed solvents (e.g., formic acid-methanol systems) is critical for crystallization studies .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and thermal properties?

  • FTIR : Identifies formate ligand vibrations (e.g., asymmetric COO⁻ stretch at \sim1,600 cm⁻¹).
  • TGA/DSC : Quantifies dehydration steps (e.g., loss of 2H₂O at 100–150°C) and thermal stability.
  • XRD : Confirms crystalline phase purity by matching peaks with reference databases (e.g., ICDD 00-034-1189) .

Advanced Research Questions

Q. How can experimental design address contradictions in reported thermal decomposition temperatures of this compound?

Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) arise from:

  • Heating rate variations : Slower rates (\sim2°C/min) improve resolution of overlapping events.
  • Sample purity : Impurities (e.g., residual solvents) lower observed decomposition points.
  • Atmosphere control : Inert vs. oxidative environments alter degradation pathways. Mitigation involves cross-validating results using complementary techniques (e.g., TGA-MS for evolved gas analysis) .

Q. What strategies resolve hygroscopicity-related challenges in handling this compound during humidity-sensitive experiments?

Hygroscopicity complicates mass measurements and stability assays. Solutions include:

  • Glovebox use : Maintain <1% humidity during sample preparation.
  • Dynamic vapor sorption (DVS) : Quantify moisture uptake isotherms to identify critical humidity thresholds.
  • Coating techniques : Apply hydrophobic layers (e.g., silica) to minimize water adsorption .

Q. How do computational models improve understanding of this compound’s coordination chemistry and reactivity?

Density Functional Theory (DFT) simulations can:

  • Predict ligand binding energies (e.g., Mg²⁺–formate interactions).
  • Model hydration shells and solvent effects on crystal growth.
  • Validate experimental spectroscopic data (e.g., IR frequencies) via vibrational mode calculations. Open-source tools like ORCA or Gaussian are recommended for reproducibility .

Data Contradiction and Analysis

Q. Why do studies report conflicting catalytic performance of this compound in organic reactions?

Variations arise from:

  • Substrate specificity : Reactivity depends on electron-donating/withdrawing groups in organic substrates.
  • Reaction medium : Protic solvents (e.g., water) vs. aprotic solvents (e.g., DMF) alter catalytic pathways.
  • Pre-treatment : Annealing temperature impacts surface area and active site availability. Systematic optimization via Design of Experiments (DoE) is advised to isolate critical variables .

Methodological Best Practices

  • Data Presentation : Use tables to compare solubility, thermal, and spectroscopic data across studies (Example Table 1).
  • Reproducibility : Document synthesis parameters (e.g., pH, agitation rate) and instrument calibration details.
  • Ethical Reporting : Disclose limitations (e.g., hygroscopicity artifacts) and align conclusions with data scope .

Q. Table 1. Solubility of this compound in Mixed Solvents (25°C)

Solvent SystemSolubility (g/100g)Reference
H₂O32.5
Methanol:H₂O (1:1)18.7
Formic Acid:H₂O (3:1)25.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.